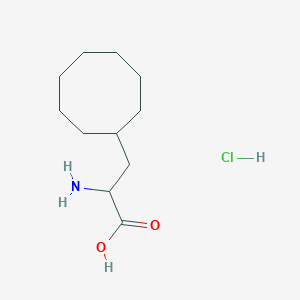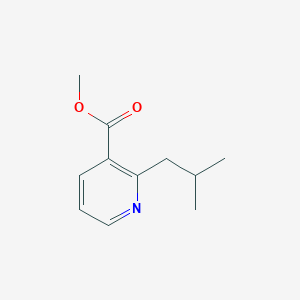![molecular formula C12H20INO2 B6295065 t-Butyl 6-iodo-2-azaspiro[3.4]octane-2-carboxylate CAS No. 2411635-57-7](/img/structure/B6295065.png)
t-Butyl 6-iodo-2-azaspiro[3.4]octane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
T-Butyl 6-iodo-2-azaspiro[3.4]octane-2-carboxylate (also referred to as 6-iodo-2-azaspiro[3.4]octane-2-carboxylic acid t-butyl ester, or 6-IBA) is an organic compound that has been studied extensively due to its potential applications in a variety of scientific research areas. This compound has been used in a number of different research fields, including medicinal chemistry, biochemistry, and pharmacology. 6-IBA has been found to be a useful reagent for the synthesis of various organic compounds, and it has also been used in the study of the structure and function of proteins.
Applications De Recherche Scientifique
6-IBA has been used in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, such as peptides, amino acids, and nucleosides. It has also been used in the study of the structure and function of proteins. In addition, 6-IBA has been used in the synthesis of a variety of drugs, including anticonvulsants, anti-inflammatory agents, and anti-cancer agents.
Mécanisme D'action
6-IBA has been found to act as an inhibitor of a number of enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the synthesis of pro-inflammatory mediators. 6-IBA has also been found to inhibit the activity of a number of other enzymes, including histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
6-IBA has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of a number of enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the synthesis of pro-inflammatory mediators. In addition, 6-IBA has been found to inhibit the activity of a number of other enzymes, including histone deacetylases (HDACs), which are involved in the regulation of gene expression. 6-IBA has also been found to have anti-inflammatory and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-IBA in laboratory experiments include its low cost, its availability, and its ease of synthesis. In addition, 6-IBA is a relatively stable compound and can be stored at room temperature for long periods of time without significant degradation. The main limitation of 6-IBA is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
The potential future directions for 6-IBA include its use in the development of new drugs for the treatment of various diseases, such as cancer, inflammation, and neurological disorders. In addition, 6-IBA could be used to develop new methods for the synthesis of organic compounds and for the study of the structure and function of proteins. Finally, 6-IBA could be used to develop new methods for the targeting of specific enzymes and for the modulation of gene expression.
Méthodes De Synthèse
6-IBA is synthesized through a two-step process. In the first step, the t-butyl ester is synthesized by reacting 6-iodo-2-azaspiro[3.4]octane-2-carboxylic acid with t-butyl alcohol in the presence of a base, such as pyridine, in a 1:1 molar ratio. The reaction is carried out at a temperature of between 0 and 25 °C. In the second step, the t-butyl ester is reacted with a base, such as sodium hydroxide or potassium hydroxide, in a 1:1 molar ratio to form 6-IBA. The reaction is carried out at a temperature of between 0 and 25 °C.
Propriétés
IUPAC Name |
tert-butyl 6-iodo-2-azaspiro[3.4]octane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20INO2/c1-11(2,3)16-10(15)14-7-12(8-14)5-4-9(13)6-12/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTXRHOVZRJQQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC(C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 6-iodo-2-azaspiro[3.4]octane-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methoxy-4-[(E)-prop-1-enyl]bicyclo[2.2.2]octane](/img/structure/B6295008.png)
![Ethyl 6-bromo-7-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B6295016.png)
![Pyrazolo[1,5-b]pyridazin-6-ol](/img/structure/B6295020.png)



![6-Fluoro-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B6295039.png)





![Methyl 3H-imidazo[4,5-c]pyridine-7-carboxylate, 95%](/img/structure/B6295069.png)
